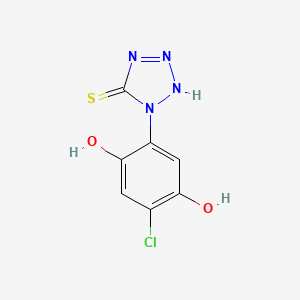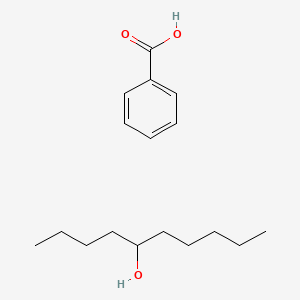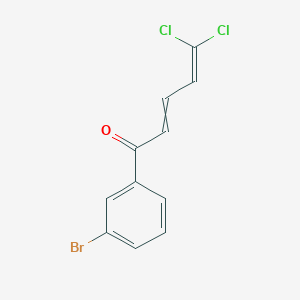![molecular formula C29H60O8 B12560639 Acetic acid;2-[2-[2-[2-[2-(14-methylpentadecoxy)propoxy]ethoxy]ethoxy]ethoxy]ethanol CAS No. 173177-06-5](/img/structure/B12560639.png)
Acetic acid;2-[2-[2-[2-[2-(14-methylpentadecoxy)propoxy]ethoxy]ethoxy]ethoxy]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;2-[2-[2-[2-[2-(14-methylpentadecoxy)propoxy]ethoxy]ethoxy]ethoxy]ethanol is a complex organic compound with a long chain of ethoxy groups and a terminal acetic acid group. This compound is notable for its unique structure, which combines the properties of acetic acid with a long hydrophobic tail, making it useful in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-[2-[2-[2-[2-(14-methylpentadecoxy)propoxy]ethoxy]ethoxy]ethoxy]ethanol typically involves multiple steps:
Starting Material: The synthesis begins with 14-methylpentadecanol, which is reacted with propylene oxide to form 14-methylpentadecoxypropanol.
Ethoxylation: The intermediate is then subjected to ethoxylation, where it reacts with ethylene oxide in the presence of a catalyst to add ethoxy groups sequentially.
Acetylation: The final step involves acetylation, where the terminal hydroxyl group is reacted with acetic anhydride to form the acetic acid ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Using batch reactors for controlled addition of ethylene oxide.
Catalysts: Employing specific catalysts to ensure high yield and purity.
Purification: Utilizing distillation and crystallization techniques to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the terminal acetic acid group.
Reduction: Reduction reactions can target the ethoxy groups, leading to the formation of shorter chain alcohols.
Substitution: The compound can participate in substitution reactions, especially at the acetic acid group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation.
Reducing Agents: Lithium aluminum hydride for reduction.
Substitution Reagents: Acyl chlorides or alkyl halides for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of shorter chain alcohols.
Substitution: Formation of esters or ethers.
Aplicaciones Científicas De Investigación
Acetic acid;2-[2-[2-[2-[2-(14-methylpentadecoxy)propoxy]ethoxy]ethoxy]ethoxy]ethanol has diverse applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.
Biology: Employed in the formulation of biological assays and as a solubilizing agent for hydrophobic compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of cosmetics, detergents, and lubricants.
Mecanismo De Acción
The compound exerts its effects through its amphiphilic structure, which allows it to interact with both hydrophobic and hydrophilic environments. This property makes it effective in:
Solubilizing Hydrophobic Compounds: Enhancing the solubility of hydrophobic molecules in aqueous solutions.
Emulsification: Stabilizing emulsions by reducing surface tension.
Drug Delivery: Facilitating the transport of drugs across biological membranes.
Comparación Con Compuestos Similares
Similar Compounds
Polyethylene Glycol (PEG): Similar in its ethoxy chain structure but lacks the hydrophobic tail.
Polysorbates: Used as emulsifiers but have different structural properties.
Cetyl Alcohol: Similar hydrophobic tail but lacks the ethoxy chain and acetic acid group.
Uniqueness
Acetic acid;2-[2-[2-[2-[2-(14-methylpentadecoxy)propoxy]ethoxy]ethoxy]ethoxy]ethanol is unique due to its combination of a long hydrophobic tail and multiple ethoxy groups, providing both hydrophobic and hydrophilic properties. This dual nature makes it particularly versatile in various applications, distinguishing it from other similar compounds.
Propiedades
Número CAS |
173177-06-5 |
|---|---|
Fórmula molecular |
C29H60O8 |
Peso molecular |
536.8 g/mol |
Nombre IUPAC |
acetic acid;2-[2-[2-[2-[2-(14-methylpentadecoxy)propoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C27H56O6.C2H4O2/c1-26(2)15-13-11-9-7-5-4-6-8-10-12-14-17-33-27(3)25-32-24-23-31-22-21-30-20-19-29-18-16-28;1-2(3)4/h26-28H,4-25H2,1-3H3;1H3,(H,3,4) |
Clave InChI |
WRTWUVCAKYRKKJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCCCCCCCCCCCOC(C)COCCOCCOCCOCCO.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl (1R,6R)-bicyclo[4.2.0]oct-7-ene-7-carboxylate](/img/structure/B12560572.png)
![1,2-Dibromo-4,5-bis[(pent-4-en-1-yl)oxy]benzene](/img/structure/B12560587.png)
![Pyrido[2,3-d]pyrimidin-2(1H)-one, 4-cyclohexyl-1-ethyl-7-methyl-](/img/structure/B12560590.png)

![Chloro(dimethyl){4-[(propan-2-yl)oxy]phenyl}silane](/img/structure/B12560602.png)

![1H-Isoindole-1,3(2H)-dione, 2-[(3-nitrophenyl)sulfonyl]-](/img/structure/B12560614.png)
![2-[(2-Hydroxyethyl)sulfanyl]-3,5-dimethoxybenzene-1,4-diol](/img/structure/B12560616.png)




